![molecular formula C9H8N2O3 B1429262 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1150102-58-1](/img/structure/B1429262.png)
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, also known as BMVC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMVC is a heterocyclic compound that contains an imidazole ring and a carboxylic acid group.
Scientific Research Applications
Pharmaceutical Drug Synthesis
The imidazole ring, which is part of the compound’s structure, is a core feature in many pharmaceutical drugs. This compound can be used to synthesize medications with a wide range of therapeutic effects, including antibacterial, antifungal, and antiviral properties . Its derivatives are found in drugs like metronidazole and tinidazole, which are used to treat bacterial and protozoal infections.
Anticancer Research
Imidazole derivatives have shown promise in anticancer research. The compound could be utilized to develop new chemotherapeutic agents, particularly as it relates to Hodgkin’s disease, where derivatives like dacarbazine are already in use .
Agricultural Chemicals
The benzimidazole moiety is effective in antihelmintic and antinematodal applications. This compound could be explored for the development of new pesticides or fungicides to protect crops from pests and diseases .
Enzyme Inhibition Studies
The imidazole ring is known to interact with certain enzymes, inhibiting their activity. This compound could be used in studies to understand enzyme mechanisms or to develop enzyme inhibitors that could serve as drugs for diseases like rheumatoid arthritis .
Antioxidant Development
Research has indicated that imidazole derivatives can exhibit antioxidant properties. This compound could be investigated for its potential use in developing new antioxidants, which are crucial in combating oxidative stress-related diseases .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
properties
IUPAC Name |
3-methyl-2-oxo-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCZJWCVWYGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732542 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid | |
CAS RN |
1150102-58-1 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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